5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
Structural Significance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system comprising a pyrazole ring (positions 1–5) and a pyrimidine ring (positions 5–7). This planar, rigid structure enables π-π stacking interactions with aromatic residues in kinase ATP-binding sites, while its nitrogen atoms facilitate hydrogen bonding with key amino acids like Lys-67 in Pim-1. The core’s synthetic versatility allows substitutions at positions 2, 3, 5, and 7, enabling fine-tuning of pharmacokinetic properties. For instance, electronegative groups at position 3 (e.g., sulfonyl) enhance binding affinity by interacting with hydrophobic pockets, while methyl groups at position 5 improve metabolic stability.
Table 1: Common Substitution Patterns and Their Effects on Pyrazolo[1,5-a]pyrimidine Bioactivity
Role of Sulfonyl and Methylamino Substituents in Bioactivity
The phenylsulfonyl group at position 3 contributes to bioactivity through two mechanisms: (1) its sulfonyl oxygen atoms engage in hydrogen bonds with backbone amides (e.g., Asp-186 in EGFR), and (2) the phenyl ring participates in van der Waals interactions with hydrophobic residues like Phe-82 in Pim-1. In 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one, this group increases selectivity for kinases with larger binding pockets, as demonstrated by its 12-fold higher affinity for Pim-1 over Flt-3.
The methylamino group at position 2 serves as a hydrogen bond donor, critical for anchoring the compound to kinase ATP-binding sites. For example, in Pim-1 inhibition, the methylamino nitrogen forms a hydrogen bond with the backbone carbonyl of Glu-89, stabilizing the inhibitor-enzyme complex. Additionally, methylation of the amino group reduces steric hindrance compared to bulkier substituents, allowing deeper penetration into the active site.
Combined, these substituents create a synergistic effect: the phenylsulfonyl group enhances binding affinity, while the methylamino group ensures precise orientation within the catalytic cleft. This is evident in the compound’s inhibitory activity against BAD phosphorylation in cell-based assays, where it achieved submicromolar potency.
Properties
IUPAC Name |
3-(benzenesulfonyl)-5-methyl-2-(methylamino)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-9-8-11(19)18-14(16-9)12(13(15-2)17-18)22(20,21)10-6-4-3-5-7-10/h3-8,15,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUIKDVOGCDSDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)NC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, followed by the introduction of the methyl, methylamino, and phenylsulfonyl substituents. Common reagents and conditions used in these reactions include:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrazole and pyrimidine derivatives.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product formation.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure makes it valuable for developing new chemical entities.
Biology: In biological research, the compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways: Influencing cellular signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Phenylsulfonyl Substituted Compounds: Compounds with phenylsulfonyl groups exhibit similar chemical properties and reactivity.
Methylamino Substituted Compounds: These compounds have methylamino groups, which influence their biological activities and chemical behavior.
Biological Activity
5-Methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Structure
- IUPAC Name : this compound
- Molecular Weight : 302.35 g/mol
- Functional Groups : Methyl group, methylamino group, phenylsulfonyl group
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound has been shown to act as an antagonist for the serotonin receptor 6 (5-HT6R), which plays a significant role in neurotransmission and cognitive functions .
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
Therapeutic Applications
Research indicates that this compound has potential applications in various therapeutic areas:
- Neuropharmacology : Due to its action on serotonin receptors, it may be explored for treating cognitive disorders such as Alzheimer's disease.
- Antioxidant Activity : Related compounds have demonstrated significant antioxidant properties, suggesting similar potential for this compound .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
Serotonin Receptor Antagonism :
- A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidines exhibit substantial blocking potency against serotonin-induced responses in HEK-293 cells expressing human 5-HT6R. The introduction of a positively ionizable group did not significantly affect potency but altered ADME characteristics .
- Antioxidant Potential :
- Comparative Analysis :
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for preparing 5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions, including cyclocondensation of aminopyrazoles with β-diketones or enaminones. For example, similar compounds are synthesized via:
- Step 1 : Condensation of substituted pyrazole precursors with aldehydes or ketones under acidic conditions (e.g., acetic acid) to form the fused pyrimidine ring .
- Step 2 : Sulfonylation at position 3 using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the phenylsulfonyl group .
- Step 3 : Methylamination at position 2 via nucleophilic substitution with methylamine under controlled pH and temperature .
Key Considerations : Optimize reaction time and temperature (e.g., reflux in ethanol or DMF) to minimize side products like over-sulfonylation or incomplete ring closure .
Q. How can the structural integrity of this compound be confirmed after synthesis?
Use a combination of spectroscopic and analytical methods:
- 1H/13C NMR : Verify substituent positions (e.g., methylamino at C2 and phenylsulfonyl at C3) by comparing chemical shifts to analogous pyrazolo[1,5-a]pyrimidines .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., fused ring planarity, bond lengths) using single-crystal data .
Example : For a related trifluoromethyl derivative, X-ray analysis revealed a dihedral angle of 85.2° between the pyrimidine and phenyl rings, critical for assessing steric effects .
Q. What in vitro assays are suitable for evaluating its biological activity?
Focus on enzyme inhibition or receptor-binding assays relevant to pyrazolo[1,5-a]pyrimidines:
- Kinase Inhibition : Screen against kinases like KDR or EGFR using fluorescence-based assays (e.g., ADP-Glo™) .
- Antimicrobial Activity : Test against bacterial/fungal strains via microdilution methods (MIC/MBC) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can structural modifications enhance its pharmacological efficacy?
Target functional groups for optimization:
- Phenylsulfonyl Group (C3) : Replace with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to improve enzyme-binding affinity .
- Methylamino (C2) : Substitute with bulkier amines (e.g., cyclopropylamine) to modulate solubility and membrane permeability .
Case Study : A trifluoromethyl-substituted analog showed 3-fold higher kinase inhibition than the parent compound due to enhanced hydrophobic interactions .
Q. How to resolve contradictions in reported biological activity data?
Analyze variables that may cause discrepancies:
- Assay Conditions : Differences in buffer pH (e.g., pH 6.5 vs. 7.4) can alter compound protonation states and binding kinetics .
- Cell Line Variability : Use standardized cell lines (e.g., ATCC-certified) and normalize data to cell viability controls .
- Stereochemical Purity : Ensure enantiomeric purity via chiral HPLC; impurities <1% can skew IC50 values .
Q. What computational methods predict its target interactions?
Combine molecular docking and dynamics simulations:
- Docking : Use AutoDock Vina to model binding poses in kinase active sites (e.g., PDB: 1T46). Focus on hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å indicates robust binding) .
Validation : Compare computational results with experimental mutagenesis data (e.g., alanine scanning) .
Q. How to design a robust experimental protocol for pharmacokinetic studies?
Adopt a factorial design approach:
- Variables : Dose (5–50 mg/kg), administration route (oral vs. IV), and sampling intervals (0.5–24 hrs) .
- Analytical Method : Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) <1 ng/mL .
- Data Analysis : Use non-compartmental modeling (WinNonlin) to calculate AUC, t1/2, and bioavailability .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
